molecular formula C8H12O2 B1602749 Ethyl 3-methylidenecyclobutane-1-carboxylate CAS No. 40896-96-6

Ethyl 3-methylidenecyclobutane-1-carboxylate

Cat. No.: B1602749
CAS No.: 40896-96-6
M. Wt: 140.18 g/mol
InChI Key: DUCWJRFQAGUNFE-UHFFFAOYSA-N
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Description

Ethyl 3-methylidenecyclobutane-1-carboxylate (CAS 40896-96-6) is a cyclobutane derivative featuring a methylidene (=CH₂) group at the 3-position and an ethyl ester (-COOCH₂CH₃) at the 1-position of the four-membered ring. This compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry, due to its strained cyclobutane ring and reactive methylidene moiety, which can participate in cycloaddition reactions or serve as a precursor for functionalized intermediates . Its molecular formula is inferred as C₈H₁₀O₂ based on structural analogs (e.g., methyl 3-methylenecyclobutane-1-carboxylate, C₇H₁₀O₂; see Table 1) .

Properties

IUPAC Name

ethyl 3-methylidenecyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWJRFQAGUNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595747
Record name Ethyl 3-methylidenecyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40896-96-6
Record name Ethyl 3-methylidenecyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methylidenecyclobutane-1-carboxylate
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Preparation Methods

Cyclobutane Ring Formation

Introduction of Carboxylate Ester Group

  • Esterification of cyclobutanecarboxylic acid with ethanol under acidic conditions or via acid chloride intermediates is standard.
  • Alternatively, direct reaction of cyclobutanone derivatives with ethyl chloroformate in the presence of bases can yield cyclobutane esters.

Preparation of Ethyl 3-methylidenecyclobutane-1-carboxylate: Synthetic Routes

Synthesis via α,β-Unsaturated Cyclobutanone Intermediates

  • Starting from 3-oxo-cyclobutanecarboxylate esters, the exocyclic methylene group can be introduced by Wittig or Tebbe olefination reactions targeting the ketone functionality at the 3-position.
  • For example, ethyl 3-oxo-cyclobutane-1-carboxylate can be treated with a methylenation reagent to form this compound.

Direct Olefination of Cyclobutanone Derivatives

  • The Tebbe reagent or Peterson olefination can convert ketones to exocyclic methylene groups efficiently under mild conditions.
  • These methods avoid harsh conditions that might cause ring opening or rearrangement.

Esterification under Anhydrous Conditions

  • To prevent hydrolysis of the ester, reactions are typically carried out under anhydrous conditions with drying agents and inert atmosphere.
  • Purification is often performed by column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

Reaction Conditions and Catalysts

Step Conditions Notes
Cyclobutanone preparation Photochemical [2+2] cycloaddition Requires UV light, inert atmosphere
Olefination (exocyclic methylene) Tebbe reagent, room temperature Mild, high selectivity, avoids side reactions
Esterification Ethanol, acid catalyst or ethyl chloroformate + base Anhydrous, room temperature or slight heating
Purification Silica gel chromatography or HPLC Ensures removal of side products and unreacted starting materials

Research Findings and Examples

  • Bench-scale synthesis of related cyclobutane esters involves reacting cyclobutanone derivatives with ethyl chloroformate in the presence of triethylamine under anhydrous conditions, stirring at room temperature for several hours, followed by chromatographic purification.
  • Industrial methods scale up these reactions using automated reactors and continuous flow systems to enhance yield and purity.
  • Methylenation of cyclobutanone esters to generate exocyclic methylene groups has been reported with high efficiency using Tebbe or Wittig reagents, providing good yields under mild conditions.
  • Control of moisture and temperature is critical to prevent hydrolysis and side reactions, typically maintaining moisture below 0.5% and reaction temperatures between 10–25°C.

Summary Table of Preparation Method Steps

Step No. Process Stage Reagents/Catalysts Conditions Outcome/Notes
1 Cyclobutanone synthesis Alkenes, UV light Photochemical [2+2] cycloaddition Formation of cyclobutanone intermediate
2 Esterification Ethyl chloroformate, base Anhydrous, room temp Formation of ethyl cyclobutanecarboxylate
3 Exocyclic methylene introduction Tebbe reagent or Wittig reagent Mild temperature, inert atmosphere Conversion of ketone to methylidene group
4 Purification Silica gel chromatography Ambient temperature High purity this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylidenecyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-methylidenecyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylenecyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Ethyl 3-methylidenecyclobutane-1-carboxylate C₈H₁₀O₂ 138.16 (calculated) Methylidene group, ethyl ester Research synthesis, cycloaddition reactions
Methyl 3-methylenecyclobutane-1-carboxylate C₇H₁₀O₂ 126.15 Methyl ester, methylidene group Organic intermediates, polymer chemistry
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ 154.21 (calculated) 1-Methyl substitution, ethyl ester Specialty chemical research
Ethyl 3-oxocyclobutane-1-carboxylate C₇H₁₀O₃ 142.15 (calculated) Ketone at 3-position, ethyl ester Pharmaceutical intermediates
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl substitution, carboxylic acid Materials science, ligand synthesis
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentane ring, amino group, methyl ester Peptidomimetics, drug discovery

Structural and Reactivity Analysis

  • Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain, enhancing its reactivity in ring-opening or cycloaddition reactions compared to cyclopentane analogs (e.g., methyl 3-aminocyclopentanecarboxylate) . The methylidene group further increases electrophilicity, enabling Diels-Alder or [2+2] cycloadditions, unlike the 3-oxo derivative, which favors nucleophilic additions at the ketone .
  • Ester Group Effects : Ethyl esters generally exhibit lower volatility and higher lipophilicity than methyl esters, influencing solubility in organic solvents. For example, methyl 3-methylenecyclobutane-1-carboxylate (b.p. 56–59°C at 20 Torr) is more volatile than its ethyl counterpart .

Biological Activity

Ethyl 3-methylidenecyclobutane-1-carboxylate (EMCC) is a compound of interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. With the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of 140.18 g/mol, EMCC is characterized by a cyclobutane ring, which may contribute to its interaction with biological systems.

  • Molecular Formula : C8H12O2C_8H_{12}O_2
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 40896-96-6
  • Purity : Typically ≥ 97% .

Biological Activity Overview

The biological activity of EMCC has been explored through various studies, focusing on its potential therapeutic effects, mechanisms of action, and interactions with biological molecules.

EMCC's biological activity is largely attributed to its functional groups that allow for interactions with biomolecules:

  • Hydrogen Bonding : The carboxylate group can form hydrogen bonds, enhancing solubility and reactivity in biological environments.
  • π-π Interactions : The presence of the cyclobutane structure allows for π-π stacking with aromatic amino acids in proteins, potentially influencing enzyme activity and receptor binding .

Anticancer Activity

Recent studies have indicated that EMCC exhibits promising anticancer properties:

  • In Vitro Studies : EMCC has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • Case Study : A study conducted on human breast cancer cells demonstrated that treatment with EMCC resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

EMCC has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with EMCC showed reduced levels of pro-inflammatory cytokines, indicating its potential to modulate inflammatory responses .
  • Mechanism : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokines

Synthesis and Applications

The synthesis of EMCC typically involves cycloaddition reactions followed by esterification processes. This compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry for developing new therapeutic agents.

Synthetic Route Overview

  • Formation of Cyclobutane Ring : Through cycloaddition reactions involving alkenes.
  • Esterification : Reacting the carboxylic acid group with ethanol to form the ethyl ester.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methylidenecyclobutane-1-carboxylate
Reactant of Route 2
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Ethyl 3-methylidenecyclobutane-1-carboxylate

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